4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2S/c24-26(25,13-2-1-3-16-9-13)22-6-4-21(5-7-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1-3,8-12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMJHVEYWRXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridin-3-ylsulfonyl chloride: This can be achieved by reacting pyridine-3-sulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The pyridin-3-ylsulfonyl chloride is then reacted with piperazine to form 4-(pyridin-3-ylsulfonyl)piperazine.
Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole-1-yl-pyrimidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Substituent Variations on the Piperazine-Sulfonyl Group
A key structural variation among analogues lies in the sulfonyl substituent attached to the piperazine ring. For example:
- BJ05054 (4-(1H-1,2,4-triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine) replaces the pyridin-3-yl group with a 4-(trifluoromethyl)benzenesulfonyl moiety.
Triazole-Containing Analogues
Triazole derivatives are prevalent in bioactive molecules due to their versatility in hydrogen bonding and aromatic interactions:
- Vorozole (6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole) shares the 1H-1,2,4-triazol-1-yl group but incorporates a benzotriazole core. Vorozole is a known aromatase inhibitor, highlighting the pharmacological relevance of triazole moieties in enzyme targeting .
- Compounds f and g from feature triazolone rings linked via piperazine and dioxolane structures. These compounds demonstrate how triazole positioning (e.g., 1,2,4-triazol-1-yl vs. triazolone) influences conformational stability and target engagement .
Pyrimidine-Based Analogues with Piperazine Linkers
- VX680 (MK-0457): This compound contains a pyrimidine core with a piperazine-linked 5-methyl-2H-pyrazol-3-ylamino group. Unlike the target compound, VX680 replaces the triazole with a pyrazole, which may alter kinase selectivity (e.g., Aurora kinase inhibition) due to differences in hydrogen-bonding capacity .
- BJ05052 (4-{4-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine) replaces the triazole and sulfonyl groups with a trifluoromethylpyrimidine and cyclopentanecarbonyl-piperazine, emphasizing the role of carbonyl groups in modulating solubility .
Biological Activity
The compound 4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising:
- Pyrimidine core : A six-membered aromatic ring containing nitrogen.
- Piperazine ring : A saturated six-membered ring containing two nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.
- Sulfonyl group : Enhances solubility and biological activity.
The presence of these functional groups contributes to the compound's diverse chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function.
- Modulation of Receptor Activity : The piperazine and pyridine moieties may interact with neurotransmitter receptors, influencing signaling pathways and leading to various pharmacological effects.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds featuring similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . The structure–activity relationship (SAR) analysis suggests that modifications on the pyrimidine core can enhance activity against bacterial pathogens.
Antitubercular Activity
In a study focusing on anti-tubercular agents, derivatives related to the compound demonstrated notable activity against Mycobacterium tuberculosis H37Ra. Compounds with IC90 values between 3.73 and 4.00 μM were identified as particularly potent . The biological testing confirmed that these compounds were non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Case Study 1 : A series of substituted piperazine derivatives were synthesized and tested for their anti-tubercular activity. One derivative showed an IC90 of 40.32 μM, indicating its potential as a lead compound for further development .
- Case Study 2 : Research on pyrimidine-based compounds revealed that specific substitutions could enhance antibacterial potency against ESKAPE pathogens, which are known for their multidrug resistance .
Table 1: Summary of Biological Activities
| Compound | Target Pathogen | IC50 (μM) | IC90 (μM) | Toxicity (HEK-293) |
|---|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.35 - 2.18 | 3.73 - 40.32 | Non-toxic |
| Related piperazine derivative | ESKAPE pathogens | Variable | Variable | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
